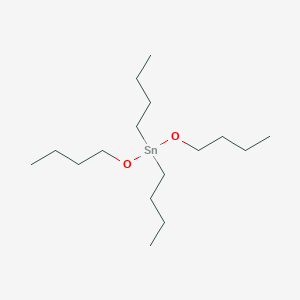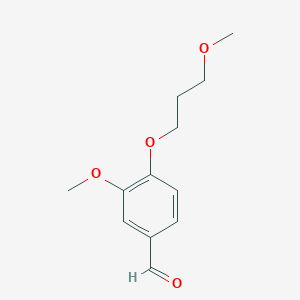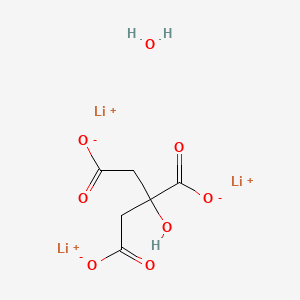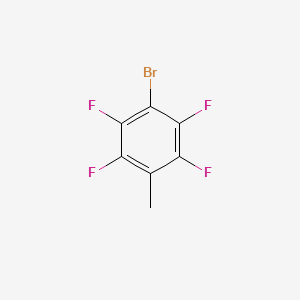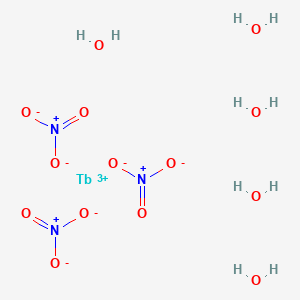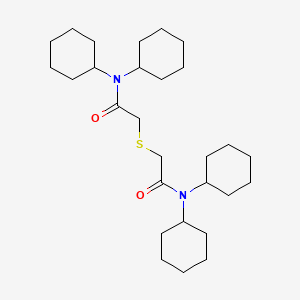
Copper(II) Ionophore IV
概要
説明
Synthesis Analysis
The synthesis of Copper(II) Ionophore IV involves a two-part strategy for maximum selectivity: Cu(II) binding is augmented by a covalently grafted ionophore, while binding of other metals is prevented by chemical blocking of nonselective surface adsorption sites .Molecular Structure Analysis
The molecular weight of Copper(II) Ionophore IV is 476.76, and its formula is C28H48N2O2S .Chemical Reactions Analysis
Copper(II) Ionophore IV reacts with stoichiometric quantities of aqueous ammonia to precipitate light blue Cu(OH)2. Some basic salts may also form. The precipitate dissolves in excess ammonia to form a dark blue complex ion .Physical And Chemical Properties Analysis
Copper(II) Ionophore IV is a solid substance . More detailed physical and chemical properties may be available in its Safety Data Sheet .科学的研究の応用
Detection and Sensing
Copper(II) ionophores, like Copper(II) Ionophore IV, are primarily used in the detection and sensing of copper ions in various environments. For instance, a study by Khairul et al. (2016) highlighted the use of pyridine acyl thiourea as an ionophore for detecting Copper(II) in aqueous phases, showing potential in environmental monitoring and industrial applications (Khairul et al., 2016).
Biomedical Applications
In the biomedical field, Copper(II) ionophores have been explored for their therapeutic potential. Oliveri (2020) discussed the role of copper ionophores in treating diseases associated with copper dyshomeostasis, like cancer and neurodegenerative disorders (Oliveri, 2020). Similarly, a study by Dai et al. (2017) explored the structural basis and biological implications of flavones as Copper(II) ionophores in cancer prevention (Dai et al., 2017).
Environmental Monitoring
For environmental monitoring, Copper(II) ionophores are used in sensors for detecting copper ions in various samples. Kopylovich et al. (2011) developed a polyvinyl chloride membrane electrode using an ionophore for selective copper detection, which is crucial in monitoring pollution and ensuring environmental safety (Kopylovich et al., 2011).
Analytical Chemistry
In analytical chemistry, Copper(II) ionophores are employed in developing selective sensors and electrodes. This is demonstrated in the work by Cho et al. (2010), where copper-selective ionophores were synthesized for polyvinyl chloride membranes, showcasing their utility in chemical analysis and detection (Cho et al., 2010).
Cancer Research
Further in cancer research, Copper(II) ionophores are investigated for their potential to selectively target and kill cancer cells. Oliveri (2022) discussed the selectivity of copper ionophores towards cancer cells and the mechanisms behind this selective toxicity (Oliveri, 2022).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N,N-dicyclohexyl-2-[2-(dicyclohexylamino)-2-oxoethyl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48N2O2S/c31-27(29(23-13-5-1-6-14-23)24-15-7-2-8-16-24)21-33-22-28(32)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h23-26H,1-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUESTOLSNRTEQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CSCC(=O)N(C3CCCCC3)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584088 | |
| Record name | 2,2'-Sulfanediylbis(N,N-dicyclohexylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper(II) Ionophore IV | |
CAS RN |
849629-03-4 | |
| Record name | 2,2'-Sulfanediylbis(N,N-dicyclohexylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



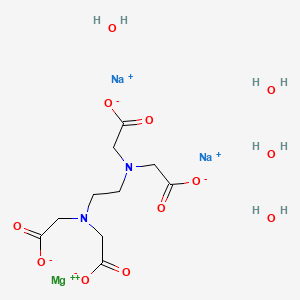
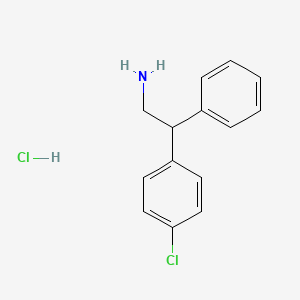
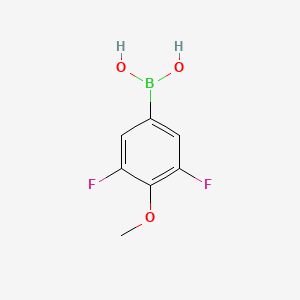
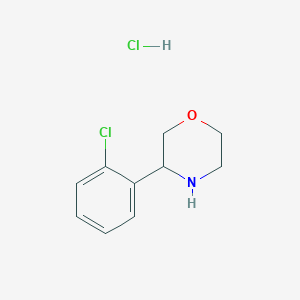
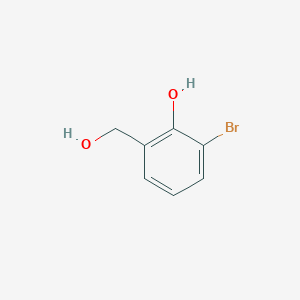
![(R)-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane](/img/structure/B1591395.png)
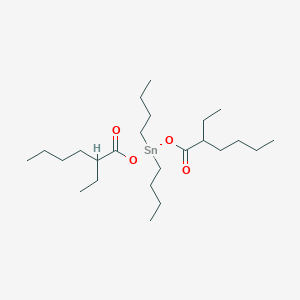
![Stannane, tributyl[(methylsulfonyl)oxy]-](/img/structure/B1591397.png)
